3-(4-Amino-3-methylphenoxymethyl)benzonitrile hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

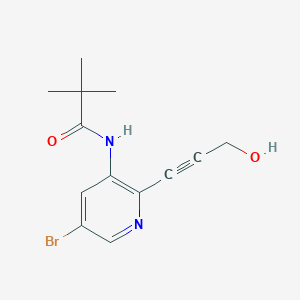

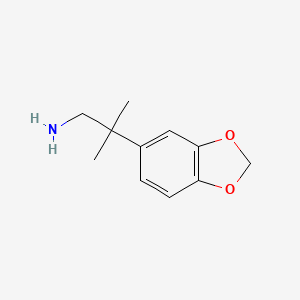

3-(4-Amino-3-methylphenoxymethyl)benzonitrile hydrochloride, commonly known as AMPBH, is a synthetic compound that has a wide range of applications in scientific research. It is used in a variety of experiments and studies, including biochemical and physiological research, as well as in laboratory experiments. AMPBH is a white, crystalline solid that is soluble in water and has a melting point of 94-95°C. It is a derivative of benzonitrile and is composed of a benzene ring with one nitrogen atom and an amine group attached to it.

Scientific Research Applications

Antimicrobial Activity : Kumar et al. (2022) described the synthesis of derivatives from benzonitrile and their screening for antibacterial and antifungal activity. This suggests potential applications in developing new antimicrobial agents (Kumar, Basavaraja, Mathada, & Mylarappa, 2022).

Corrosion Inhibition : Boughoues et al. (2020) synthesized amine derivatives, including benzonitrile compounds, to study their efficacy in inhibiting corrosion of mild steel in acidic environments. This indicates potential applications in materials science and engineering (Boughoues, Benamira, Messaadia, Bouider, & Abdelaziz, 2020).

Solubility and Thermodynamics Studies : Stříteská, Hnedkovsky, & Cibulka (2003) investigated the partial molar volumes of benzonitrile in water at various temperatures and pressures, providing insights into its thermodynamic properties and solubility in aqueous solutions (Stříteská, Hnedkovsky, & Cibulka, 2003).

Synthesis of Novel Compounds : Rao et al. (2014) developed a method for synthesizing 4-(5-substituted amino methyl)-1H-tetrazol-1-yl)benzonitriles, indicating potential applications in the creation of biologically active compounds and pharmaceuticals (Rao, Rao, & Prasanna, 2014).

Cancer Research : Pilon et al. (2020) studied iron(II)-cyclopentadienyl compounds with benzonitrile derivatives, showing strong activity against colorectal and triple-negative breast cancer cells. This suggests potential applications in the development of new anticancer therapies (Pilon, Brás, Côrte-Real, Avecilla, Costa, Preto, Garcia, & Valente, 2020).

properties

IUPAC Name |

3-[(4-amino-3-methylphenoxy)methyl]benzonitrile;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O.ClH/c1-11-7-14(5-6-15(11)17)18-10-13-4-2-3-12(8-13)9-16;/h2-8H,10,17H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APOBHBNILOSBRY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC2=CC(=CC=C2)C#N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Amino-3-methylphenoxymethyl)benzonitrile hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-N-[3-(pyrrolidin-1-yl)phenyl]hexanamide](/img/structure/B1373672.png)

![4-[4-(Propan-2-yl)piperazin-1-yl]benzoic acid hydrochloride](/img/structure/B1373673.png)

![Methyl[3-(3-phenyl-1,2-oxazol-5-yl)propyl]amine](/img/structure/B1373674.png)

![methyl 3-cyclopropyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylate](/img/structure/B1373678.png)

![2,2,2-trifluoroethyl N-{5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}carbamate](/img/structure/B1373681.png)

![[1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1373682.png)

![methyl 1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1373691.png)